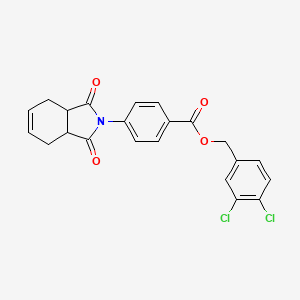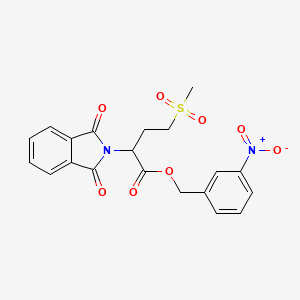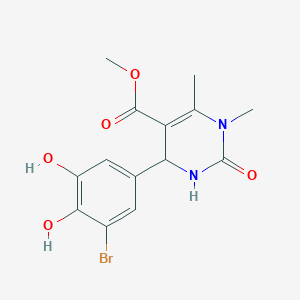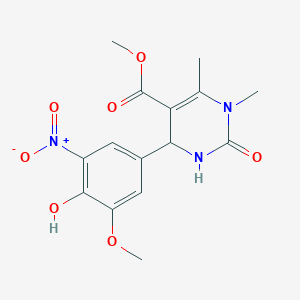
3,4-dichlorobenzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Overview
Description
3,4-dichlorobenzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a useful research compound. Its molecular formula is C22H17Cl2NO4 and its molecular weight is 430.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.0534634 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Liquid Crystalline Applications
Research into liquid crystalline properties and applications often explores complex organic molecules, including azobenzene derivatives and isobenzofuran-1(3H)-ones, which are structurally related to the compound . For instance, studies on azobenzene derivatives have shown their potential in creating liquid crystals that exhibit nematic, smectic, and other mesophases. These materials are valuable for their electro-optical properties and applications in display technologies (Naikwadi et al., 1980; Podruczna et al., 2014).
Photoreactive Polymers
Polymers incorporating azobenzene units demonstrate significant photoresponsive behaviors, such as photoinduced birefringence, which can be utilized in optical data storage and photonic devices. The cooperative motion between azobenzene groups and other molecular units within these polymers highlights their potential for developing advanced materials with tunable properties (Meng et al., 1996).
Organic Synthesis and Catalysis
Compounds with complex organic structures are frequently investigated for their roles in synthetic chemistry, including catalysis and as intermediates in the synthesis of other organic compounds. For example, the study of acyloxy carbocations in reactions with unsaturated hydrocarbons (Luk'yanov & Borodaev, 1986) and the development of new recyclable hypervalent iodine reagents for organic synthesis (Yusubov et al., 2004) are pertinent.
Environmental and Biological Applications
Research into the structural and functional aspects of organic compounds extends to their environmental fate and biological activity. For instance, the synthesis and labeling of herbicidal compounds for weed control demonstrate the application of complex organic molecules in agriculture (Yang et al., 2008). Similarly, the study of benzoyldithiocarbazate derivatives for their antibacterial properties (Szczesio et al., 2018) highlights the potential of complex organic molecules in medicinal chemistry.
Properties
IUPAC Name |
(3,4-dichlorophenyl)methyl 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO4/c23-18-10-5-13(11-19(18)24)12-29-22(28)14-6-8-15(9-7-14)25-20(26)16-3-1-2-4-17(16)21(25)27/h1-2,5-11,16-17H,3-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUYZKKZUFCZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4059882.png)
![3-chloro-4-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4059888.png)


![4,6-dimethyl-5-{3-oxo-3-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]propyl}pyrimidin-2-ol](/img/structure/B4059908.png)
![3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B4059913.png)
![2-[(4-chlorobenzyl)thio]-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4059921.png)
![ethyl 4-[(1-adamantylacetyl)amino]benzoate](/img/structure/B4059923.png)
![3,3'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bis-1H-indole](/img/structure/B4059929.png)

methyl]-8-quinolinol](/img/structure/B4059954.png)

![2-(benzylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059963.png)
![(2R)-3-(benzyloxy)-2-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol](/img/structure/B4059973.png)
